molecular formula C20H22N6OS B2628716 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea CAS No. 1396766-35-0

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2628716
CAS No.: 1396766-35-0
M. Wt: 394.5
InChI Key: CLKBDIDPVJCIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic chemical reagent featuring a piperazine core substituted with a benzyl group and a pyrimidine ring, which is further modified with a thiophene-urea moiety. This specific molecular architecture, incorporating privileged heterocyclic scaffolds like piperazine and thiophene, is designed for advanced medicinal chemistry and drug discovery research . Piperazine derivatives are recognized for their broad pharmacological potential and are frequently explored as key scaffolds in the development of novel therapeutic agents for various diseases . The structural motifs present in this compound, including the urea linkage and the thiophene ring, are commonly associated with the ability to modulate protein function and are found in compounds investigated for neurological targets and anticancer applications . Researchers may utilize this compound as a critical building block in organic synthesis or as a lead molecule for the development and biological screening of new enzyme inhibitors, particularly in oncology and central nervous system (CNS) disorder research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c27-20(24-19-7-4-12-28-19)23-17-13-18(22-15-21-17)26-10-8-25(9-11-26)14-16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBDIDPVJCIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Core:

    • Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes nucleophilic substitution with 4-benzylpiperazine under basic conditions to form 6-(4-benzylpiperazin-1-yl)pyrimidine.
  • Urea Formation:

    • The intermediate 6-(4-benzylpiperazin-1-yl)pyrimidine is then reacted with thiophene-2-isocyanate to form the final product, 1-

Biological Activity

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring, a benzylpiperazine group, and a thiophene moiety, suggesting diverse interactions with biological targets.

Molecular Characteristics

The molecular formula of this compound is C21H23N5OC_{21}H_{23}N_5O with a molecular weight of 397.44 g/mol. The presence of multiple functional groups enhances its potential for therapeutic applications, particularly in targeting various physiological pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structural motifs have been reported to show significant cytotoxic effects against various cancer cell lines. The benzylpiperazine and pyrimidine components are known for their interactions with neurotransmitter receptors and enzymes involved in tumor progression.
  • Neurotransmitter Modulation : The benzylpiperazine moiety is associated with modulation of dopamine receptors, which are critical in treating neurological disorders. Studies have shown that such compounds can act as antagonists or agonists at these receptors, influencing dopaminergic signaling pathways.
  • Anti-inflammatory Effects : The thiophene component may contribute to anti-inflammatory properties, as thiophene derivatives have been linked to the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The following table summarizes key structural features and their associated biological activities:

Structural Feature Biological Activity
BenzylpiperazineNeurotransmitter receptor modulation
Pyrimidine ringAntitumor activity
Thiophene moietyAnti-inflammatory effects

Case Studies

Several studies have highlighted the biological significance of compounds related to this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects of synthesized urea derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating enhanced potency in inducing apoptosis in cancer cells .
  • Neuropharmacological Research : Investigations into the interaction of benzylpiperazine derivatives with dopamine receptors revealed that modifications to the piperazine ring could enhance binding affinity and selectivity, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Activity : Compounds containing thiophene structures were tested for their ability to inhibit inflammatory responses in vitro. Results showed that these compounds could effectively reduce the production of inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrimidine vs. Pyridine Derivatives

  • Target Compound : Pyrimidine core with urea and benzylpiperazine.
  • Compound 5h (): Pyridine core (2-methyl-6-(thiophen-2-yl)pyridin-3-yl) with 4-fluorophenyl urea. Compound 5h exhibits anticancer activity against 60 cell lines (melting point: 217–219°C), suggesting that the pyridine core retains bioactivity but may differ in potency or selectivity .

Thieno[3,2-d]pyrimidine Derivatives ()

  • Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. This compound’s molecular ion (MH+ 494.19) suggests stability under mass spectrometry conditions .
Substituent Modifications

Benzylpiperazine vs. Ethylpiperazine ()

  • Target Compound : 4-Benzylpiperazin-1-yl group.
  • Compound: 4-(4-Ethylpiperazin-1-yl)phenylamino group. Impact: Benzylpiperazine’s aromatic ring may enhance π-stacking with hydrophobic enzyme pockets, whereas ethylpiperazine offers simpler alkyl interactions. Both groups likely improve solubility and pharmacokinetics .

Urea vs. Thiourea Linkages ()

  • Target Compound : Urea linkage.
  • Analog (): Pyrimidin-2-thiol (thiourea derivative). Impact: Urea provides hydrogen-bonding donors/acceptors, critical for target engagement. Thiourea’s sulfur atom may alter binding kinetics or metabolic stability, as seen in antimicrobial studies where thiourea analogs showed varied potency .

Anticancer Activity ()

  • Compound 5h : IC50 values against leukemia (e.g., SR: 1.2 µM) and breast cancer (MCF7: 2.8 µM).
  • Compound 5j : Ethyl benzoate substituent confers moderate activity (melting point: 203–204°C).
    • Comparison : The thiophen-2-yl group in both 5h and the target compound may synergize with urea to inhibit kinase pathways or DNA replication .

Antimicrobial Activity ()

  • 4a-d (Pyrimidin-2-ol) : MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • 5a-d (Pyrimidin-2-thiol) : Enhanced activity against fungi (MIC: 4–16 µg/mL).
    • Comparison : The target compound’s benzylpiperazine group could broaden antimicrobial spectra by improving cell penetration .

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine 4-Benzylpiperazine, thiophen-2-yl N/A (Theoretical) -
5h () Pyridine Thiophen-2-yl, 4-fluorophenyl Anticancer (IC50: 1.2–2.8 µM)
I12 () Pyrimidine Diazepane, thiophen-2-yl Kinase inhibition (Theoretical)
4a-d () Pyrimidin-2-ol Benzofuran, thiophen-2-yl Antimicrobial (MIC: 8–32 µg/mL)
EP 2 402 347 A1 () Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine Stable (MH+ 494.19)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.